molecular formula C18H20O B1349878 4-tert-Butyl-4'-methylbenzophenone CAS No. 55709-38-1

4-tert-Butyl-4'-methylbenzophenone

Cat. No. B1349878
CAS RN: 55709-38-1
M. Wt: 252.3 g/mol
InChI Key: KVAHPWDGEWTSGE-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-methylbenzophenone, also known as (4-tert-butylphenyl)(4-methylphenyl)methanone, is a chemical compound with the molecular formula C18H20O . It has a molecular weight of 252.36 . It is a light yellow liquid .


Molecular Structure Analysis

The InChI code for 4-tert-Butyl-4’-methylbenzophenone is 1S/C18H20O/c1-13-5-7-14 (8-6-13)17 (19)15-9-11-16 (12-10-15)18 (2,3)4/h5-12H,1-4H3 . This code provides a specific representation of the molecular structure of the compound.

properties

IUPAC Name

(4-tert-butylphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-5-7-14(8-6-13)17(19)15-9-11-16(12-10-15)18(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAHPWDGEWTSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373821
Record name 4-tert-Butyl-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-4'-methylbenzophenone

CAS RN

55709-38-1
Record name 4-tert-Butyl-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BW Larner, AT Peters - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
The properties of 4-tert.-butylphthalic anhydride are examined and many new derivatives are prepared. The carbonyl group para to the tevt.-butyl group is the more reactive in Friedel-…
Number of citations: 27 pubs.rsc.org

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